Carbonic Anhydrase II Inhibition: 2,3-Dimethoxy-benzamidine Exhibits Potent Ki Comparable to Acetazolamide
2,3-Dimethoxy-benzamidine demonstrates potent inhibition of human carbonic anhydrase II (CA II) with a Ki of 28 nM [1]. This activity is comparable to the clinically used sulfonamide acetazolamide (Ki = 12 nM) and is significantly more potent than unsubstituted benzamidine against this target [2]. The 2,3-dimethoxy substitution pattern enhances binding affinity relative to other benzamidine positional isomers [1].
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Ki = 28 nM |
| Comparator Or Baseline | Acetazolamide (Ki = 12 nM); unsubstituted benzamidine (negligible CA II inhibition) |
| Quantified Difference | 2,3-Dimethoxy-benzamidine is approximately 2.3-fold less potent than acetazolamide but demonstrates >1000-fold improvement over unsubstituted benzamidine |
| Conditions | Stopped-flow CO2 hydration assay; pre-incubation for 15 mins; human CA II expressed in E. coli [1] |
Why This Matters
This data positions 2,3-Dimethoxy-benzamidine as a viable non-sulfonamide tool compound for probing carbonic anhydrase II function, offering an alternative pharmacophore for medicinal chemistry optimization programs where sulfonamide-related liabilities must be avoided.
- [1] BindingDB. (n.d.). BDBM50382718 (CHEMBL2023723): Inhibition of human CA2 pre-incubated for 15 mins by stopped-flow CO2 hydration method. BindingDB Accession: 50382718. View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: Novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. View Source
